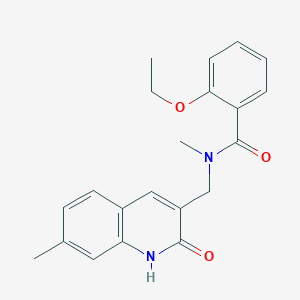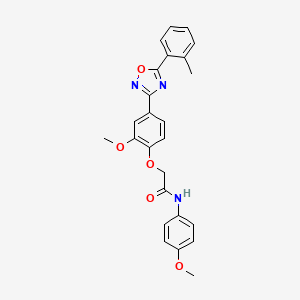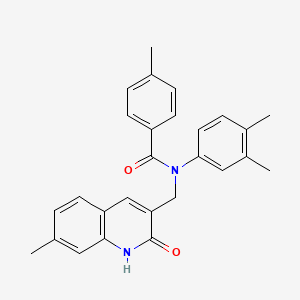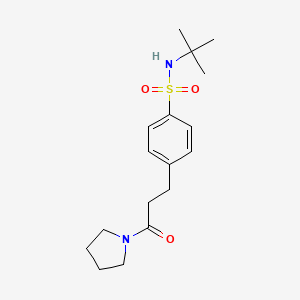
N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide, also known as OTS964, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to inhibit the activity of the protein TOPK (T-LAK cell-originated protein kinase), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. In
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide involves the inhibition of TOPK activity. TOPK is a serine/threonine protein kinase that is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. The activity of TOPK is upregulated in various types of cancer, which contributes to tumor growth and metastasis. This compound binds to the ATP-binding site of TOPK and prevents its activity, leading to decreased cell viability and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-cancer activity in various preclinical models. In vitro studies have demonstrated that this compound inhibits the growth of a wide range of cancer cell lines, including lung, breast, colon, pancreatic, and ovarian cancer. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments. In vivo studies have also demonstrated the anti-tumor activity of this compound in mouse models of lung and breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide has several advantages for lab experiments. First, this compound is relatively easy to synthesize and has a high purity, which makes it suitable for biochemical and pharmacological studies. Second, this compound has been shown to exhibit potent and selective inhibition of TOPK, which makes it a useful tool for studying the biological functions of this protein kinase. However, there are also some limitations to using this compound in lab experiments. For example, the low yield of the synthesis may limit the availability of the compound for large-scale studies. Moreover, the potency of this compound may vary depending on the cell type and experimental conditions, which may affect the reproducibility of the results.
Orientations Futures
There are several future directions for the development and application of N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide. First, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer activity of this compound. Second, the efficacy and safety of this compound need to be evaluated in clinical trials to determine its potential as a cancer therapy. Third, the development of more potent and selective TOPK inhibitors may enhance the therapeutic potential of this class of compounds. Finally, the application of this compound in combination with other anti-cancer agents may improve the treatment outcomes for cancer patients.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide was first reported by researchers at the University of Tokyo in 2012. The synthesis involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the condensation reaction between tert-butyl 4-formylbenzenesulfonate and N-(pyrrolidin-1-yl)propane-3-ketone, which results in the formation of the target compound. The overall yield of the synthesis is reported to be around 10%.
Applications De Recherche Scientifique
N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide has been found to be a potent inhibitor of TOPK, a protein kinase that is overexpressed in various types of cancer. TOPK has been implicated in the regulation of cell proliferation, survival, and invasion, making it an attractive target for cancer therapy. Several studies have demonstrated that inhibition of TOPK by this compound leads to decreased cell viability and induction of apoptosis in cancer cells. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-tert-butyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-17(2,3)18-23(21,22)15-9-6-14(7-10-15)8-11-16(20)19-12-4-5-13-19/h6-7,9-10,18H,4-5,8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGUYNMHPAWIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)

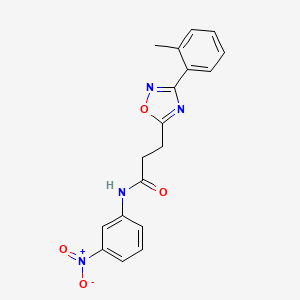
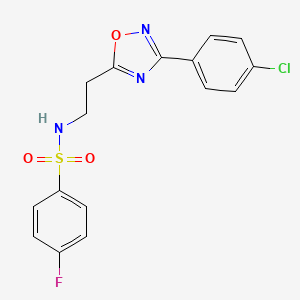
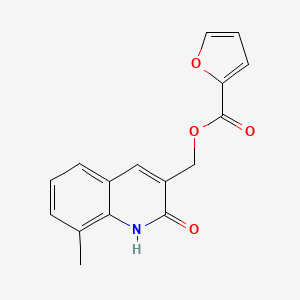


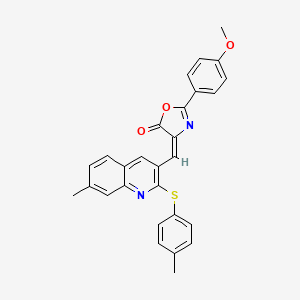
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696980.png)
